3-Fluorocyclohexanamine

Overview

Description

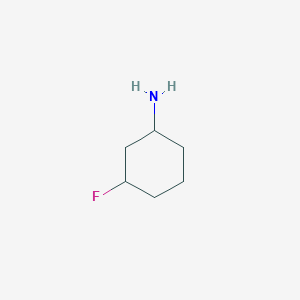

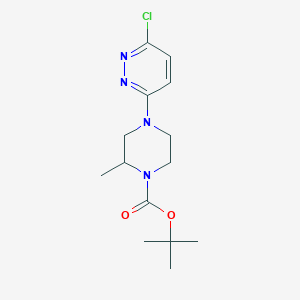

3-Fluorocyclohexanamine is a chemical compound with the molecular formula C6H12FN . It has a molecular weight of 153.63 and is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of a compound similar to this compound, [18F]FCHC, was conducted via a 3-step, 1-pot reaction . The uncorrected radiochemical yields were between 10 and 20% relative to [18F]fluoride, with specific activities of >5 Ci/μmol at the end of the synthesis . The radiosynthesis was seamlessly automated using a commercial radiofluorination apparatus .Molecular Structure Analysis

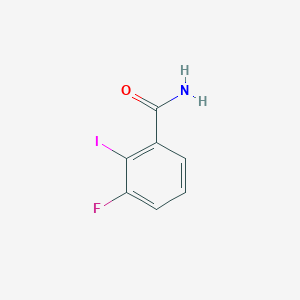

The molecular structure of this compound is represented by the InChI code 1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H . This code provides a unique representation of the molecule’s structure.Safety and Hazards

Mechanism of Action

Target of Action

3-Fluorocyclohexanamine primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is a catabolic enzyme that regulates lipid transmitters in the endocannabinoid system . It is mainly present in the pancreas, brain, kidney, and skeletal muscle in humans .

Mode of Action

It is known that faah utilizes a unique ser-ser-lys catalytic triad to effect hydrolysis of fatty acid amides to free fatty acids and ethanolamine

Biochemical Pathways

FAAH is responsible for the catabolism of bioactive fatty acid amides such as N-acylethanolamines, the endocannabinoids anandamide (AEA), and 2-arachidonoyl glycerol (2-AG), as well as the sleep-inducing lipid oleamide . By inhibiting FAAH, this compound could potentially affect these biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the compound can be synthesized via a 3-step, 1-pot reaction . The synthesis results in uncorrected radiochemical yields between 10 and 20% relative to [18F]fluoride, with specific activities of >5 Ci/μmol at the end of the synthesis .

Result of Action

The primary result of this compound’s action is the inhibition of FAAH, leading to increased levels of endocannabinoids and other fatty acid amides . This could have various molecular and cellular effects, depending on the specific role of these compounds in the body.

Biochemical Analysis

Biochemical Properties

3-Fluorocyclohexanamine plays a role in biochemical reactions, particularly in the endocannabinoid system . It interacts with Fatty Acid Amide Hydrolase (FAAH), a catabolic enzyme that regulates lipid transmitters . FAAH is responsible for the catabolism of bioactive fatty acid amides such as N-acylethanolamines, the endocannabinoids anandamide (AEA), and 2-arachidonoyl glycerol (2-AG), as well as the sleep-inducing lipid oleamide .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood yet. It has been observed that it influences cell function by interacting with FAAH . This interaction can potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with FAAH . It is suggested that this compound may inhibit FAAH, thereby altering the levels of endocannabinoids and other bioactive lipids . This could lead to changes in gene expression and other cellular processes .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-known. It is known to interact with FAAH, suggesting it may play a role in the metabolism of endocannabinoids and other bioactive lipids .

Properties

IUPAC Name |

3-fluorocyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZKJQKFLQCCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727479 | |

| Record name | 3-Fluorocyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273566-51-0 | |

| Record name | 3-Fluorocyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3046621.png)

![4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3046626.png)